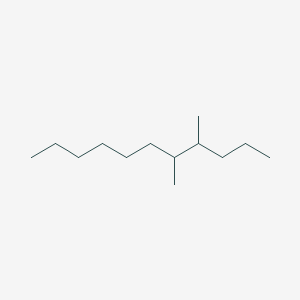

4,5-Dimethylundecane

描述

Structure

3D Structure

属性

CAS 编号 |

17312-79-7 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

4,5-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-11-13(4)12(3)10-6-2/h12-13H,5-11H2,1-4H3 |

InChI 键 |

MYUGNKWRNJTZRU-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)C(C)CCC |

规范 SMILES |

CCCCCCC(C)C(C)CCC |

同义词 |

4,5-Dimethylundecane |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Branched Undecanes

The synthesis of branched alkanes, including members of the undecane (B72203) family, relies on a toolkit of classical organic reactions designed to build the carbon skeleton, which is subsequently reduced to the final saturated hydrocarbon.

Alkylation reactions, particularly those of the Friedel-Crafts type, represent a fundamental strategy for attaching alkyl groups to an aromatic ring. rsc.orgnih.gov In the context of branched alkane synthesis, this method can be envisioned as part of a multi-step process. For instance, an aromatic ring could be sequentially alkylated to introduce the desired carbon framework. However, direct Friedel-Crafts alkylation on an alkane chain is not feasible; this method is typically used to create alkylated aromatic precursors that would require subsequent hydrogenation and ring-opening, a complex and often impractical route for a simple acyclic alkane like 4,5-dimethylundecane.

A more direct application involves the alkylation of carbanionic intermediates. For example, organometallic reagents can be alkylated with alkyl halides. The challenge lies in controlling regioselectivity and avoiding side reactions. Intramolecular Friedel-Crafts alkylation has also been employed to cyclize precursors, forming cyclic ketones that can be further elaborated. rsc.orgnih.gov

Grignard-based approaches are among the most versatile and widely used methods for constructing the carbon skeleton of branched alkanes. plymouth.ac.uk The core of this strategy involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as a ketone or an ester. organic-chemistry.orglibretexts.org

A general and effective pathway to a branched alkane involves three key steps:

Grignard Addition: A suitable Grignard reagent is reacted with a ketone to form a tertiary alcohol. plymouth.ac.ukorganic-chemistry.org For 4,5-dimethylundecane, one could hypothetically react 3-methyl-2-heptanone with hexylmagnesium bromide. The Grignard reagent adds to the carbonyl carbon, creating a new carbon-carbon bond and a tertiary alcohol intermediate. organic-chemistry.org

Dehydration: The tertiary alcohol is then dehydrated, typically under acidic conditions, to yield a mixture of alkene isomers. plymouth.ac.uk

Hydrogenation: The resulting alkene is catalytically hydrogenated to the final saturated alkane. plymouth.ac.uk

The addition of a Grignard reagent to an ester is another powerful variant that produces a tertiary alcohol where two identical alkyl groups are introduced. plymouth.ac.ukorganic-chemistry.org Cross-coupling reactions, where a Grignard reagent is coupled with an organic halide in the presence of a catalyst (e.g., CuCN), also provide a direct route for C-C bond formation. acs.org

Table 1: Illustrative Grignard-based Synthesis Route for Branched Alkanes

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Purpose |

| 1 | Alkyl Magnesium Halide (R-MgX) | Ketone (R'-CO-R'') | Tertiary Alcohol | Carbon skeleton formation |

| 2 | Tertiary Alcohol | Acid (e.g., H₂SO₄) | Alkene | Introduction of a double bond for reduction |

| 3 | Alkene | H₂ / Catalyst | Alkane | Saturation to final product |

Catalytic hydrogenation is a crucial final step in many synthetic routes for alkanes. This reaction converts unsaturated compounds like alkenes and alkynes into saturated alkanes by adding hydrogen across the double or triple bonds. cutm.ac.in The process is typically carried out in the presence of a finely divided metal catalyst, which adsorbs dihydrogen on its surface and facilitates its addition to the substrate. cutm.ac.in

Commonly used catalysts include palladium, platinum, and nickel. cutm.ac.in Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for the hydrogenation of alkenes to alkanes. plymouth.ac.ukorganic-chemistry.org While platinum and palladium catalysts are often active at room temperature, nickel catalysts may require higher temperatures and pressures. cutm.ac.in The choice of catalyst can be critical for chemoselectivity, especially in complex molecules with multiple functional groups. For instance, certain catalyst systems can selectively reduce an olefin without affecting other reducible groups like aromatic rings or benzyl (B1604629) ethers. organic-chemistry.org

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, Room Temp, Methanol/Ethanol solvent | Highly efficient and common for general-purpose hydrogenation. plymouth.ac.ukorganic-chemistry.org |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ gas, Room Temp, Various solvents | Reduced in situ to active platinum metal. cutm.ac.in |

| Raney Nickel (Raney Ni) | H₂ gas, Higher Temp/Pressure | A cost-effective but often less selective catalyst. cutm.ac.in |

Stereoselective Synthesis of 4,5-Dimethylundecane and Related Stereoisomers

The structure of 4,5-dimethylundecane contains two adjacent chiral centers (at C4 and C5), meaning it can exist as four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The synthesis of a single, pure stereoisomer requires asymmetric synthesis methodologies.

The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. york.ac.uk In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. sigmaaldrich.com It then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com

A well-known example is the Evans' asymmetric alkylation using oxazolidinone auxiliaries. This methodology could be adapted to synthesize a specific stereoisomer of 4,5-dimethylundecane. The process would involve acylating the chiral auxiliary and then performing two sequential alkylation steps with appropriate electrophiles to introduce the methyl group and the rest of the carbon chain at the α-position, setting the stereochemistry at what will become C4 and C5. The auxiliary would then be removed to yield the desired chiral product. The high degree of diastereoselectivity is achieved because the bulky auxiliary effectively shields one face of the enolate intermediate, forcing the incoming electrophile to attack from the opposite face. york.ac.uk

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries, using only a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. acs.org

A powerful strategy analogous to what would be required for 4,5-dimethylundecane is the copper-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester. This method was successfully used to synthesize stereoisomers of 3,5-dimethyldodecanoic acid by introducing chiral methyl groups with high enantioselectivity. nih.gov For 4,5-dimethylundecane, a similar approach could involve the asymmetric conjugate addition of a methyl Grignard reagent to a suitably substituted undecenoate precursor, catalyzed by a copper complex with a chiral ligand like Tol-BINAP. nih.gov

Another prominent method is the asymmetric hydrogenation of a prochiral alkene precursor using a chiral transition metal catalyst. Chiral rhodium and iridium complexes, such as those containing the TsDPEN ligand or chiral phosphine (B1218219) ligands, are highly effective for the enantioselective reduction of C=C bonds. google.comrsc.org For the synthesis of 4,5-dimethylundecane, an alkene like 4-methylundec-4-ene could be subjected to asymmetric hydrogenation to establish the two adjacent stereocenters in a single, highly stereocontrolled step. Dynamic kinetic resolution via asymmetric transfer hydrogenation is another advanced technique that can be used to convert a racemic mixture of rapidly equilibrating intermediates into a single stereoisomer. rsc.org

Table 3: Examples of Asymmetric Catalysis Systems for Stereocenter Formation

| Reaction Type | Catalyst System | Substrate Type | Stereocontrol Mechanism | Ref. |

| Asymmetric Conjugate Addition | CuI / (R)-Tol-BINAP | α,β-Unsaturated Ester | Chiral ligand creates a chiral environment around the metal center, directing the nucleophilic attack. | nih.gov |

| Asymmetric Transfer Hydrogenation | (S,S)-RhCl(TsDPEN)Cp* | Cyclic Sulfamidate Imine | Dynamic kinetic resolution of a rapidly racemizing substrate. | rsc.org |

| Asymmetric Hydrogenation | Chiral Iridium Complex | Prochiral Alkene | Chiral ligand on the iridium catalyst dictates the face of hydrogen addition to the double bond. | google.com |

Wittig Rearrangement and Sharpless Asymmetric Epoxidation in Alkane Precursor Synthesis

The synthesis of chiral alkanes often involves the strategic construction of a carbon skeleton and the precise installation of stereocenters. The Wittig reaction and Sharpless asymmetric epoxidation are powerful tools for achieving these objectives, particularly in the synthesis of insect pheromones and other natural products with branched alkane structures. wikipedia.orgpsu.edubeilstein-journals.org

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective reaction that converts primary or secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgmdpi.com This reaction is catalyzed by a titanium tetra(isopropoxide) complex, with a chiral tartrate ester, such as diethyl tartrate (DET), directing the stereochemical outcome. numberanalytics.comslideshare.netdalalinstitute.com The choice between (+)-DET and (-)-DET allows for the predictable synthesis of either enantiomer of the resulting epoxide, which is a versatile chiral building block. tcichemicals.comorganic-chemistry.org The epoxide can then undergo various transformations to introduce the required functionalities. wikipedia.org For a target like 4,5-dimethylundecane, a precursor containing an allylic alcohol could be subjected to Sharpless epoxidation to create the chiral centers at the C4 and C5 positions after subsequent reaction steps. The reaction is noted for its utility in the synthesis of various natural products, including pheromones, by providing key chiral intermediates. dalalinstitute.comingentaconnect.com

A related strategy involves the use of a numberanalytics.comingentaconnect.com-Wittig rearrangement , often in conjunction with Sharpless epoxidation, to construct key stereogenic centers. For instance, in the synthesis of a structurally similar building block, (3S,5S,6R,7R)-3,7-dimethylundecane-1,5,6-triol, a pivotal numberanalytics.comingentaconnect.com-Wittig rearrangement and a Sharpless epoxidation were identified as key reactions to generate the necessary stereocenters. up.ac.zaup.ac.za This approach highlights a viable pathway where an appropriately substituted ether undergoes rearrangement to form a homoallylic alcohol with controlled stereochemistry, which can then be further elaborated.

The Wittig reaction itself is a cornerstone in carbon-carbon bond formation, specifically for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.org In the context of synthesizing alkane pheromones, the Wittig reaction is frequently used to assemble the carbon backbone. psu.eduresearchgate.net An unsymmetrical double Wittig olefination has been successfully employed to synthesize 5,9-dimethylpentadecane, a related pheromone, by reacting a bis-phosphonium salt with two different ketones in a one-pot reaction. psu.eduresearchgate.net The resulting diene is then hydrogenated to yield the final saturated alkane. A similar strategy could be envisioned for 4,5-dimethylundecane, where appropriate carbonyl compounds and a Wittig reagent are coupled to form an unsaturated precursor, which is subsequently reduced.

Table 1: Key Reactions in Precursor Synthesis

| Reaction | Type | Reagents | Function |

|---|---|---|---|

| Sharpless Epoxidation | Asymmetric Oxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Creates chiral epoxides from allylic alcohols. numberanalytics.comslideshare.net |

| Wittig Reaction | Olefination | Aldehyde/Ketone, Phosphonium Ylide | Forms C=C double bonds to construct the carbon skeleton. libretexts.org |

| numberanalytics.comingentaconnect.com-Wittig Rearrangement | Sigmatropic Rearrangement | Ether, Strong Base | Forms stereodefined homoallylic alcohols. up.ac.zaup.ac.za |

| Catalytic Hydrogenation | Reduction | H₂, Pd/C | Reduces C=C double bonds to form the final alkane. psu.edu |

Functionalization Strategies for Alkane Derivatization

Alkanes are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H bonds. scirp.org However, functionalization is necessary for creating derivatives for further synthesis or for studying structure-activity relationships.

One significant strategy for derivatizing branched alkanes is through autoxidation . Studies on the liquid-phase autoxidation of structurally related branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), provide insight into the likely reaction pathways for 4,5-dimethylundecane. researchgate.net

Under oxidative conditions (e.g., at 170 °C with oxygen), radical attack occurs preferentially at the most substituted carbon atoms. For branched alkanes, tertiary C-H bonds are significantly more susceptible to radical abstraction than secondary C-H bonds. researchgate.net The resulting tertiary alkyl radical reacts with oxygen to form a hydroperoxide, which can then lead to a variety of oxygenated products.

Key derivatization products from such a process include:

Tertiary Alcohols : These are often the most significant initial products, formed from the decomposition of hydroperoxides. researchgate.net For 4,5-dimethylundecane, this would lead to the formation of 4,5-dimethylundecan-4-ol and 4,5-dimethylundecan-5-ol.

Fragmentation Products : The decomposition of tertiary alkoxyl radicals can lead to C-C bond cleavage, resulting in smaller molecules such as ketones, aldehydes, and smaller alkanes. researchgate.net

This controlled oxidation provides a method to introduce hydroxyl groups and other functionalities onto the alkane backbone, transforming the inert hydrocarbon into a more versatile chemical intermediate.

Table 2: Potential Products from Autoxidation of 4,5-Dimethylundecane

| Product Type | Example Derivative | Formation Pathway |

|---|---|---|

| Tertiary Alcohol | 4,5-Dimethylundecan-5-ol | H-abstraction at C5, followed by oxidation. |

| Ketone (Fragmentation) | Heptan-2-one | Cleavage of the C4-C5 bond. |

| Alkane (Fragmentation) | 2-Methylbutane | Cleavage of the C5-C6 bond. |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Gas Chromatography (GC) for Isomer Separation and Quantification

High-resolution gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile compounds such as alkanes. The separation is based on the differential partitioning of analytes between a stationary phase coated on a long capillary column and a mobile gaseous phase. For complex mixtures containing numerous alkane isomers, achieving adequate separation is a significant challenge.

Multi-Dimensional Gas Chromatography (e.g., GC×GC) for Complex Mixtures

Complex hydrocarbon samples, such as crude oil or fuel products, can contain thousands of individual components, including a vast number of structural isomers of C13 alkanes like 4,5-dimethylundecane. gcms.cz One-dimensional gas chromatography often proves insufficient for resolving these closely related compounds. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power and peak capacity, making it an invaluable tool for such analyses. mdpi.comunito.it

In a GC×GC system, the effluent from a primary analytical column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. unito.it This "orthogonal" separation mechanism separates co-eluting peaks from the first dimension based on a different chemical property, such as polarity. unito.it For alkanes, a typical setup involves a non-polar primary column, which separates based on boiling point, and a semi-polar or polar secondary column. unito.it This allows for the separation of branched isomers from linear alkanes and from each other, which would otherwise overlap. gcms.cz The resulting data is presented as a two-dimensional chromatogram where structurally related compounds, like the family of dimethylundecanes, appear in distinct, ordered bands. gcms.cz This structured chromatogram simplifies the identification and quantification of specific isomers even in highly complex matrices. gcms.czmonash.edu

Retention Index Analysis and Library Matching for Alkane Identification

The Kováts Retention Index (RI) system is a standardized method used to convert retention times into unitless indices, which aids in the comparison of GC results across different instruments and conditions. chemrxiv.org This system is particularly crucial for identifying alkane isomers, as mass spectrometry alone often cannot differentiate between them. louisville.edu The RI of a compound is determined by comparing its retention time to those of a series of n-alkanes run under the same chromatographic conditions. chemrxiv.org

For temperature-programmed separations, the van den Dool and Kratz equation is used to calculate the linear retention index. chemrxiv.org By matching the experimentally determined RI of an unknown peak to values in extensive databases, such as the one maintained by the National Institute of Standards and Technology (NIST), a tentative identification can be made. chemrxiv.orgchemrxiv.org Given the large number of possible C13H28 isomers, RI is a critical parameter for distinguishing 4,5-dimethylundecane from other isomers like 2,2-dimethylundecane or 3,6-dimethylundecane. The combination of mass spectral data and a matching retention index provides a much higher level of confidence in compound identification. chemrxiv.org

Table 1: Principles of Retention Index for Isomer Identification

| Parameter | Description | Relevance to 4,5-Dimethylundecane |

|---|---|---|

| Retention Time (RT) | The time taken for a compound to elute from the GC column. Highly dependent on instrument conditions. | Varies between analytical runs and systems. |

| n-Alkanes Standard | A mixture of linear alkanes (e.g., C8 to C20) used as a reference for calculating retention indices. chemrxiv.org | Provides the reference points against which the retention time of 4,5-dimethylundecane is calibrated. |

| Kováts Retention Index (RI) | A normalized retention value that relates the retention time of a compound to the retention times of adjacent n-alkanes. chemrxiv.orgtuwien.at | Provides a standardized value that can be compared to library data for identification, helping to differentiate it from its many structural isomers. |

| Library Matching | The process of comparing the experimental RI of an unknown compound to a database of known RI values (e.g., NIST database). chemrxiv.orglouisville.edu | A close match between the experimental RI and the library value for 4,5-dimethylundecane provides strong evidence for its identification. |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation of organic molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which serves as a molecular fingerprint.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns of Branched Alkanes

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. libretexts.orgchemguide.co.uk For alkanes, the molecular ion (M+) peak is often of low abundance or absent, especially in larger, branched molecules. ic.ac.uk The fragmentation pattern, however, is highly informative.

Branched alkanes like 4,5-dimethylundecane fragment preferentially at the branching points. ic.ac.ukdu.ac.in This is because cleavage at these points results in the formation of more stable secondary or tertiary carbocations. ic.ac.uk The mass spectrum of 4,5-dimethylundecane would be expected to show characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the methyl-substituted carbons (C4 and C5). The stability of the resulting carbocation dictates the abundance of the corresponding fragment ion, with the most stable carbocation often producing the base peak in the spectrum. libretexts.orgchemguide.co.uk

Table 2: Predicted EI-MS Fragmentation Ions for 4,5-Dimethylundecane

| Bond Cleavage Location | Resulting Cationic Fragment | m/z of Fragment | Resulting Neutral Radical | Notes |

|---|---|---|---|---|

| C4-C5 | [C8H17]+ | 113 | •C5H11 | Cleavage between the two branching points. |

| C3-C4 | [C10H21]+ | 141 | •C3H7 | Formation of a stable secondary carbocation. |

| C5-C6 | [C9H19]+ | 127 | •C4H9 | Formation of a stable secondary carbocation. |

| C2-C3 | [C11H23]+ | 155 | •C2H5 | Less favored cleavage, further from branching. |

Note: The m/z values correspond to the most abundant isotope of each element. The actual spectrum would consist of a series of peaks separated by 14 Da (CH2 units).

High-Resolution Mass Spectrometry Applications in Hydrocarbon Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. umb.edu This precision allows for the determination of the elemental composition of a molecule or its fragments. While standard MS can identify a fragment at a nominal mass of 113, HRMS can distinguish between ions with very close mass values, such as [C8H17]+ (m/z 113.1325) and a potential isobaric interference like [C7H13O]+ (m/z 113.0961). umb.edu In hydrocarbon analysis, where samples can be complex mixtures, HRMS is crucial for unambiguously confirming that detected ions consist solely of carbon and hydrogen, thereby validating the identification of a compound as an alkane. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. mdpi.com It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of atomic connectivity and stereochemistry. nih.gov

For 4,5-dimethylundecane, ¹H NMR would show complex, overlapping signals in the aliphatic region (typically 0.8-1.6 ppm) due to the spin-spin coupling between neighboring protons. The methyl protons would appear as doublets or triplets, while the methylene and methine protons would exhibit more complex multiplets.

¹³C NMR spectroscopy is often more straightforward for alkanes. It provides a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts are sensitive to the local environment, including branching. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the undecane (B72203) backbone and the precise location of the two methyl groups at the C4 and C5 positions. mdpi.com NMR is also a primary method for studying the conformational dynamics of flexible molecules like alkanes in solution. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 4,5-Dimethylundecane |

| 2,2-Dimethylundecane |

| 3,6-Dimethylundecane |

| Carbon |

| Hydrogen |

| Methane (B114726) |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between its vibrational energy states. libretexts.orgmsu.edu For an alkane like 4,5-Dimethylundecane, the IR spectrum is dominated by absorptions from C-H and C-C bond vibrations. While C-C stretching and bending bands are typically weak and found in the complex fingerprint region (below 1500 cm⁻¹), the C-H vibrations are prominent and diagnostic. msu.eduorgchemboulder.com

Table 2: Characteristic IR Absorption Bands for 4,5-Dimethylundecane

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000–2850 | Strong and sharp absorptions characteristic of sp³-hybridized C-H bonds in methyl (CH₃) and methylene (CH₂) groups. libretexts.orgorgchemboulder.com |

| C-H Bending (Scissoring) | 1470–1450 | Absorption due to the scissoring motion of CH₂ groups. orgchemboulder.com |

| C-H Bending (Methyl Rock) | 1370–1350 | A characteristic absorption for the symmetric bending ("umbrella" mode) of CH₃ groups. orgchemboulder.com |

Hyphenated Techniques in Comprehensive Hydrocarbon Profiling (e.g., GC-MS, HS-SPME-GC-MS)

To analyze 4,5-Dimethylundecane in complex mixtures, such as insect cuticular lipids or environmental samples, hyphenated analytical techniques are indispensable. cambridge.orgmdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of hydrocarbon profiles, the sample mixture is first vaporized and separated on a GC column. mdpi.com Compounds elute at different times (retention times) based on their volatility and interaction with the column's stationary phase. As each compound, such as 4,5-Dimethylundecane, exits the column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Identification is confirmed by comparing the experimental mass spectrum and retention index with those in established databases like the National Institute of Standards and Technology (NIST) library. researchgate.net For branched alkanes, the molecular ion peak is often weak, but the fragmentation pattern provides key structural information.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): HS-SPME is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. frontiersin.orgnih.govlawdata.com.tw In this method, a fused-silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace (the gas phase above the sample). nih.govmdpi.com Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted into the hot injector of a GC-MS system, where the analytes are desorbed for separation and analysis. frontiersin.orgnih.gov The optimization of parameters such as fiber coating, extraction temperature, and extraction time is crucial for achieving high sensitivity and a comprehensive profile of the volatile hydrocarbons present. frontiersin.orgmdpi.com This technique is highly valuable for non-destructive profiling of complex hydrocarbon mixtures in various research fields. lawdata.com.tw

Computational Chemistry and Theoretical Modeling of 4,5 Dimethylundecane

Molecular Dynamics (MD) Simulations for Condensed Phase and Interfacial Behavior

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of the macroscopic properties of a system based on its microscopic interactions.

No specific molecular dynamics studies focusing on 4,5-dimethylundecane at water-hydrocarbon or other liquid-liquid interfaces were found in the public scientific domain. Research in this area typically investigates how molecules arrange and move at the boundary between two immiscible liquids, which is crucial for understanding phenomena like emulsification and extraction.

Similarly, there is a lack of published research on the specific molecular orientation and packing of 4,5-dimethylundecane at interfaces. Such studies would provide insight into how the branched structure of the molecule affects its alignment and density at an interface, which influences interfacial tension and other macroscopic properties.

Interfacial Chemistry and Surface Phenomena of Branched Hydrocarbons

Gas-Liquid Interfacial Reactivity and Dynamics

The interface between a gas and a liquid hydrocarbon surface is a dynamic environment where complex chemical and physical processes occur. For branched alkanes like 4,5-Dimethylundecane, this involves reactive encounters and energy exchange with gas-phase species.

Reactive Scattering Processes at Hydrocarbon Surfaces

Reactive scattering studies provide fundamental insights into the mechanisms of reactions at the gas-liquid interface. Experiments often involve directing a beam of reactive species, such as ground-state oxygen atoms (O(³P)) or hydroxyl radicals (OH), at a continuously refreshed liquid hydrocarbon surface in a vacuum. hw.ac.ukrsc.org The products that scatter back into the gas phase are then detected, often using techniques like laser-induced fluorescence (LIF), to determine their energy and angular distributions. hw.ac.uk

Studies on squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), a highly branched C30 hydrocarbon, serve as an excellent proxy for understanding the behavior of smaller branched alkanes. rsc.orgacs.org When O(³P) atoms collide with a saturated hydrocarbon surface, the primary volatile reaction product is the OH radical, formed via the abstraction of a hydrogen atom from the hydrocarbon chain. rsc.orgaip.org This process can occur through two main mechanisms:

Eley-Rideal (ER) mechanism : A direct, single-collision event where the incident atom reacts with the surface and the product scatters away immediately. rsc.org

Trapping-Desorption (TD) mechanism : The incident species first traps on the surface, accommodates thermally, and then reacts, with the product later desorbing from the surface. aip.org

Both direct and thermal processes have been observed for the formation of OH from the reaction of O atoms with squalane. rsc.orgaip.org Further reactions can also occur, such as the abstraction of a second hydrogen atom by the primary OH product to form water (H₂O), which also exits the surface via both non-thermal and thermal pathways. rsc.orgpsu.edu

Angular distribution measurements of OH radicals scattered from squalane and the unsaturated analogue squalene (B77637) show that it is possible to infer information about the reaction mechanisms from which molecules are "missing" because they have reacted. acs.org

Molecular Accommodation and Energy Transfer Mechanisms

When a gas-phase molecule collides with a liquid surface, it can exchange energy with the surface, a process known as molecular accommodation. This can range from nearly elastic scattering, with little energy transfer, to complete thermal accommodation, where the scattered molecule leaves with an energy distribution characteristic of the surface temperature. hw.ac.uk

Experiments with OH radicals scattering from various hydrocarbon liquids demonstrate the importance of the hydrocarbon's structure. Squalane, being a saturated and flexible branched alkane, is found to be highly efficient at energy transfer, leading to a greater degree of thermal accommodation for the scattered OH radicals compared to more rigid or inert surfaces like perfluoropolyether (PFPE). hw.ac.uk The rotational energy distributions of OD (from deuterated squalane) products from the O(³P) reaction were found to be characteristic of a Boltzmann distribution at a temperature close to that of the liquid surface, indicating significant energy transfer and accommodation. aip.org

These energy transfer dynamics are crucial as they influence the probability of a reactive event. A molecule that accommodates on the surface has a longer residence time, increasing its chance of reacting compared to a molecule that scatters away immediately. hw.ac.uk

Liquid-Liquid Interfacial Properties of Branched Alkanes

The interface between two immiscible liquids, such as a hydrocarbon and water, is governed by interfacial tension and the specific arrangement of molecules at the boundary. Branching in the alkane structure has a pronounced effect on these properties.

Interfacial Tension Studies in Multi-Phase Systems

Interfacial tension (IFT) is a measure of the energy required to create an interface between two phases. In hydrocarbon-water systems, the structure of the hydrocarbon molecule plays a key role. Studies have shown that for a given carbon number, branched alkanes can exhibit different interfacial properties compared to their linear counterparts.

Experimental measurements on various branched alkane isomers have demonstrated that IFT against water decreases as the temperature increases. acs.org Furthermore, increasing the size of the hydrocarbon generally leads to a decrease in IFT. acs.org For instance, highly branched C16 alkanes like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) show lower IFT values against nitrogen gas at high pressures and temperatures compared to the linear isomer, n-hexadecane, which is attributed to the increased free volume in the branched structure. city.ac.uk

Molecular dynamics simulations and experimental work on nanodroplets have also explored the solid-liquid surface tension (γsl). It was found that the absolute value of γsl was lower for branched molecules and decreased as branching increased. researcher.lifenih.gov

Below is a table of experimental interfacial tension data for various branched hydrocarbons against water at different temperatures.

| Compound | Isomer of | Temperature (K) | Interfacial Tension (mN/m) |

|---|---|---|---|

| 2-Methylpentane (B89812) | C6H14 | 303.15 | 49.81 |

| 2-Methylpentane | C6H14 | 323.15 | 47.78 |

| 2-Methylpentane | C6H14 | 343.15 | 45.69 |

| 3-Methylpentane (B165638) | C6H14 | 303.15 | 50.02 |

| 3-Methylpentane | C6H14 | 323.15 | 47.99 |

| 3-Methylpentane | C6H14 | 343.15 | 45.91 |

| 2,3-Dimethylpentane | C7H16 | 303.15 | 49.49 |

| 2,3-Dimethylpentane | C7H16 | 323.15 | 47.41 |

| 2,3-Dimethylpentane | C7H16 | 343.15 | 45.28 |

| 2,2,4-Trimethylpentane (B7799088) | C8H18 | 303.15 | 49.92 |

| 2,2,4-Trimethylpentane | C8H18 | 323.15 | 47.88 |

| 2,2,4-Trimethylpentane | C8H18 | 343.15 | 45.79 |

Data sourced from Industrial & Engineering Chemistry Research. acs.org

Influence of Branching on Interfacial Structure and Molecular Organization

Molecular branching significantly influences how hydrocarbon molecules arrange themselves at a liquid-liquid interface. Molecular dynamics simulations of water/hydrocarbon systems reveal that branched molecules like 2,2,4-trimethylpentane tend to orient themselves parallel to the interface to a greater degree than their linear isomers. acs.org This orientation affects the packing and density profiles across the interface.

Studies using surfactants with branched versus linear tails further highlight this effect. Ligands with branched hydrophobic tails, such as di-(2-ethylhexyl) phosphoric acid (DEHPA), were found to form stable liquid-liquid interfaces at much lower concentrations compared to their linear counterparts. osti.govosti.govx-mol.net This increased efficiency is attributed to the fact that branching disrupts ordered packing, leading to a greater area occupied by the surfactant at the interface. researchgate.netnih.gov This disruption can reduce tail-tail interactions and create a more favorable hydrophilic-lipophilic balance, especially at interfaces with CO₂. capes.gov.br For 4,5-Dimethylundecane, the two methyl groups would sterically hinder close packing, likely increasing its effective area at an interface and influencing its interfacial properties in a similar manner.

Adsorption and Surface Interactions of Alkane Isomers

The adsorption of alkanes onto solid surfaces, particularly porous materials, is highly dependent on the molecule's size, shape, and degree of branching. This forms the basis for important industrial separation processes, such as enhancing the octane (B31449) number of gasoline by separating linear alkanes from their more valuable branched isomers. nih.gov

Metal-Organic Frameworks (MOFs) and zeolites are materials commonly used for these separations. nih.govrsc.org Their precisely defined pore structures can discriminate between alkane isomers with remarkable selectivity. For example, the MOF ZIF-8 has been shown to effectively separate hexane (B92381) isomers. At 60 °C, it adsorbs n-hexane and the mono-branched 3-methylpentane but excludes the di-branched 2,2-dimethylbutane. At 120 °C, its selectivity becomes even sharper, adsorbing only the linear isomer. rsc.org This behavior stems from a combination of the kinetic diameter of the alkane and the flexibility of the adsorbent's pores. rsc.orgrsc.org

The differential heat of adsorption provides insight into the strength of the interaction between the alkane and the surface. For hexane isomers on ZIF-8, the heat of adsorption for n-hexane and 2-methylpentane initially increases with loading, suggesting strong adsorbate-adsorbate interactions, while it decreases for the di-branched isomers. rsc.org In general, linear alkanes tend to adsorb more strongly than their branched counterparts on various surfaces, including carbon nanotube bundles, due to more favorable configurational entropy. researchgate.net

The structure of 4,5-Dimethylundecane, being a di-branched alkane, would be critical to its adsorption behavior. Its ability to enter a specific pore would be dictated by its kinetic diameter, and the strength of its interaction would be influenced by the van der Waals forces it can establish with the pore walls, which is a function of its shape and how well it fits within the confined space. acs.org

| Alkane Isomer (C6) | Kinetic Diameter (Å) | Adsorption on ZIF-8 at 120 °C | Adsorption on ZIF-8 at 60 °C |

|---|---|---|---|

| n-hexane | 4.3 | Adsorbed | Adsorbed |

| 3-methylpentane (mono-branched) | 5.5 | Excluded | Adsorbed |

| 2,2-dimethylbutane (di-branched) | 6.2 | Excluded | Excluded |

Data interpretation based on findings from Nature Communications. rsc.org

Applications and Performance in Fuel Chemistry and Engineering

Integration of Branched Alkanes as Surrogate Fuel Components

Real fuels are complex mixtures of hundreds to thousands of hydrocarbon compounds, making detailed analysis of their combustion chemistry computationally prohibitive. Surrogate fuels, composed of a limited number of components, are therefore essential for the development and validation of chemical kinetic models used in engine design and optimization. Branched alkanes, such as 4,5-dimethylundecane, are a critical class of compounds included in these surrogates to represent the iso-paraffinic content of real fuels.

Branched alkanes play a crucial role in formulating advanced fuels, such as high-density diesel and jet fuels, where specific physical and combustion properties are required. The inclusion of branched structures like 4,5-dimethylundecane can influence key fuel properties such as density, viscosity, and cetane number.

For instance, research into high-density renewable diesel and jet fuels has explored blending multicyclic sesquiterpanes with synthetic paraffinic kerosenes. In one such study, 5-methylundecane (B167939), a structural isomer of 4,5-dimethylundecane, was used as the paraffinic component. The modestly branched nature of this paraffin (B1166041) helps to decrease the viscosity and increase the cetane number of the final blend, properties that are critical for engine performance and cold-weather operation. A surrogate diesel fuel comprising 65% sesquiterpanes and 35% 5-methylundecane exhibited a cetane number of 45.7 and a density of 0.853 g/mL. By adjusting the blend to 60% paraffin, a jet fuel surrogate was produced with a cetane number of 57.0 and a density of 0.806 g/mL. These examples highlight the importance of branched alkanes in achieving desired fuel specifications.

The table below illustrates the properties of fuel blends containing a branched alkane (5-methylundecane), demonstrating the impact of blending ratios on key fuel parameters.

Table 1: Properties of High-Density Renewable Fuel Blends

| Fuel Type | Sesquiterpane Content (%) | 5-Methylundecane Content (%) | Cetane Number | Density (g/mL) |

|---|---|---|---|---|

| Diesel Surrogate | 65 | 35 | 45.7 | 0.853 |

| Jet Fuel Surrogate | 40 | 60 | 57.0 | 0.806 |

The accurate representation of branched paraffins is essential for a surrogate fuel to mimic the combustion behavior of a target real fuel. Iso-alkanes, due to their branched structure, exhibit different chemical kinetics compared to their straight-chain counterparts (n-alkanes). Generally, for the same carbon number, iso-alkanes have a longer ignition delay time and a lower laminar flame propagation velocity than n-alkanes.

Surrogate fuel models for gasoline, kerosene, and diesel often include various hydrocarbons to represent the main chemical classes present in the real fuel: paraffins (including normal and branched), naphthenes (cycloparaffins), and aromatics. The selection of specific branched alkanes for a surrogate palette depends on their ability to help the mixture emulate key properties of the target fuel, such as molar mass, hydrogen-to-carbon ratio, cetane number, and distillation curve. While specific data for 4,5-dimethylundecane in surrogate formulations is not extensively documented in publicly available literature, its structural characteristics as a C13 branched alkane make it a relevant candidate for representing the mid-to-heavy iso-paraffin fraction in diesel and jet fuels.

Fundamental Combustion Research on Branched Alkane Structures

The branching in the molecular structure of alkanes has a profound effect on their combustion characteristics. Understanding these effects is crucial for designing fuels with desired ignition and burning properties.

Preignition, or "knocking," in spark-ignition engines is the premature autoignition of the fuel-air mixture before the spark-initiated flame front arrives. The tendency of a fuel to resist knocking is quantified by its octane (B31449) number. Branched alkanes generally have higher octane ratings than their straight-chain isomers. This is because the presence of tertiary carbon-hydrogen bonds in branched structures are more susceptible to abstraction, leading to the formation of more stable radicals. This stability slows down the chain-branching reactions that lead to autoignition.

In contrast to spark-ignition engines, compression-ignition (diesel) engines rely on autoignition for combustion. The readiness of a fuel to autoignite under compression is measured by its cetane number. Straight-chain alkanes, which have lower resistance to autoignition, generally have higher cetane numbers than highly branched alkanes. Therefore, the degree and position of branching in molecules like 4,5-dimethylundecane represent a trade-off in fuel design, balancing the need for knock resistance in gasoline with the desire for rapid autoignition in diesel.

The reaction kinetics of a hydrocarbon in a combustion environment describes the rates and pathways of the chemical reactions that occur as the fuel breaks down and releases energy. For a branched alkane like 4,5-dimethylundecane, the initial steps of combustion involve the abstraction of hydrogen atoms by reactive radicals such as hydroxyl (OH), forming an alkyl radical. The site of hydrogen abstraction is influenced by the bond dissociation energies, with tertiary C-H bonds being weaker and thus more readily broken than secondary or primary C-H bonds.

Kinetic models for the combustion of large alkanes are hierarchical in nature, with the initial fuel decomposition feeding into a core mechanism that describes the chemistry of smaller hydrocarbon and oxygenated species. The development of accurate kinetic models for specific branched alkanes like 4,5-dimethylundecane requires detailed experimental data on ignition delay times, flame speeds, and species concentration profiles under a wide range of conditions. In the absence of such specific data, kineticists often rely on rate rules and analogies with smaller, better-characterized molecules to estimate the reaction rates for larger, more complex fuel components.

Environmental Distribution and Atmospheric Chemical Fate

Detection and Quantification of Branched Alkanes in Environmental Matrices

Branched alkanes, including 4,5-Dimethylundecane, are found in various environmental compartments, largely stemming from human activities. Their detection and quantification are key to understanding their environmental load and transport.

The primary sources of branched alkanes like 4,5-Dimethylundecane in the environment are anthropogenic. Petroleum and dairy operations are major emitters of gas-phase organic compounds, including a wide variety of branched and cyclic alkanes. copernicus.org Specifically, fugitive emissions from the storage and processing of unrefined natural gas associated with crude oil are a significant source. copernicus.org Studies have shown that branched alkanes constitute a larger proportion of both gasoline and diesel fuels compared to linear alkanes. copernicus.org For instance, linear and substituted alkanes can represent 6%–18% of gasoline fuel exhaust and 18%–31% of diesel fuel exhaust. copernicus.org

Consumer products also contribute to the atmospheric burden of branched alkanes. uoanbar.edu.iqsolubilityofthings.com For example, an analysis of a non-propellant consumer product revealed the presence of undecane (B72203), methylundecane isomers, and 2,5-dimethylundecane (B103357), among other volatile organic compounds (VOCs). aaqr.org

The following table provides examples of branched alkanes detected in emissions from various anthropogenic sources.

| Source | Detected Branched Alkanes | Significance |

| Petroleum Operations | Wide range of branched and cyclic alkanes copernicus.org | Major source of paraffinic hydrocarbons. copernicus.org |

| Diesel and Gasoline Exhaust | Isomers of alkanes copernicus.org | Branched alkanes are a significant fraction of fuel composition. copernicus.org |

| Consumer Products | Methylundecane isomers, 2,5-dimethylundecane aaqr.org | Direct emission of specific branched alkanes into the atmosphere. aaqr.org |

The detection of volatile organic compounds (VOCs) like 4,5-Dimethylundecane in the atmosphere requires sensitive analytical techniques due to their often low concentrations. mdpi.com The most common methods involve the collection of whole air samples or preconcentration on adsorbents. nih.gov

Sampling Techniques:

Active Sampling: This method uses a pump to draw a controlled volume of air through a sorbent tube, allowing for the collection of low concentrations of VOCs. mdpi.comlcslaboratory.com It is considered a precise and reliable method for collecting VOCs. lcslaboratory.com

Passive Sampling: This technique relies on the diffusion of VOCs onto an adsorbent medium. It is less expensive but may not be as sensitive as active sampling. lcslaboratory.com

Canister Sampling: Specially prepared canisters are used to collect whole air samples, which can then be analyzed in a laboratory. This method has been shown to be effective for a wide range of VOCs, with good stability for up to thirty days. epa.gov

Analytical Methods:

Gas Chromatography (GC): This is the predominant technique for separating and identifying VOCs in air samples. mdpi.com It is often coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comthermofisher.com

Thermal Desorption (TD): A solvent-free method used to desorb volatile analytes from a sorbent tube by heating, which are then introduced into a GC for analysis. mdpi.com

Purge and Trap (P&T): This is a highly sensitive technique where analytes are purged from a sample using an inert gas, collected on a trap, and then thermally desorbed into a GC. thermofisher.com

Atmospheric Degradation Pathways and Kinetics

Once in the atmosphere, 4,5-Dimethylundecane, like other alkanes, undergoes chemical transformations that determine its atmospheric lifetime and its contribution to the formation of secondary pollutants.

The primary removal pathway for alkanes in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals during the day. researchgate.netmdpi.com This reaction involves the abstraction of a hydrogen atom from the alkane molecule, leading to the formation of an alkyl radical. copernicus.org

The rate of reaction with OH radicals is a critical factor in determining the atmospheric lifetime of an alkane. The reactivity of alkanes with OH radicals is influenced by their molecular structure, with branched alkanes often exhibiting different reaction rates compared to their linear counterparts. copernicus.orgcapes.gov.br For instance, studies have determined the rate coefficients for the reactions of OH radicals with various branched alkanes. copernicus.orgcapes.gov.brcopernicus.orgacs.org The reaction with OH radicals is the first step in a complex series of reactions that can lead to the formation of various oxygenated products. rsc.orgd-nb.info

The following table presents experimentally determined rate coefficients for the reaction of OH radicals with some branched alkanes.

| Branched Alkane | kOH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 2-Methylheptane | (1.37±0.48)×10⁻¹¹exp[-(209±100)/T] | 273-323 copernicus.org |

| 3-Methylheptane | 7.71 ± 0.35 | Room Temperature copernicus.org |

| 3-Methylheptane | (3.54±0.45)×10⁻¹¹exp[-(374±49)/T] | 273-323 copernicus.org |

| Isobutane | 2.29 ± 0.06 | 297 ± 2 capes.gov.br |

| 2-Methylbutane | 3.97 ± 0.11 | 297 ± 2 capes.gov.br |

| 2,2-Dimethylbutane | 2.66 ± 0.08 | 297 ± 2 capes.gov.br |

The atmospheric oxidation of branched alkanes can lead to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. researchgate.netnih.gov SOA is formed when the oxidation products of VOCs have low enough volatility to partition into the aerosol phase. nih.gov

The molecular structure of the parent alkane, including its size and the degree of branching, plays a crucial role in determining the SOA yield. d-nb.infonih.gov While the carbon skeleton size is a dominant factor, branching can also influence the SOA yield. nih.gov However, studies have shown that branching may be of secondary importance for the oxidation state and composition of the resulting particles. nih.gov

Research indicates that the reaction of branched structures can lead to fragmentation, which produces more volatile products and can limit SOA yields. d-nb.infonih.gov Conversely, the lower vapor pressures of branched alkanes compared to linear alkanes with the same carbon number could potentially enhance SOA formation. copernicus.org Modeling studies are ongoing to better predict SOA formation from the complex multiphase reactions of various branched alkanes. copernicus.orgcopernicus.org

Environmental Partitioning and Transport Modeling

The environmental fate of 4,5-Dimethylundecane is also governed by its partitioning between different environmental compartments, such as air, water, and soil. Equilibrium partitioning properties are essential input parameters for models that predict the transport and distribution of organic contaminants. acs.org

The partitioning of nonpolar compounds like branched alkanes is influenced by their physical and chemical properties. Techniques like two-dimensional gas chromatography (GC×GC) can be used to estimate a wide range of partitioning properties for nonpolar chemicals with reasonable accuracy. acs.org

Modeling the environmental partitioning of complex mixtures of hydrocarbons is an active area of research. For instance, the UNIPAR model has been extended to predict SOA formation from the multiphase reactions of various branched alkanes, taking into account their partitioning behavior. copernicus.orgcopernicus.org These models are crucial for understanding the long-range transport and ultimate fate of compounds like 4,5-Dimethylundecane in the environment.

Natural Occurrence and Biological Contexts of Branched Undecanes

Identification as Metabolites in Microbial Systems

Branched undecanes are among the metabolites produced by various microorganisms, including fungi. The analysis of microbial secretomes—the collection of all molecules secreted by a cell—has been instrumental in identifying these compounds.

The investigation of volatile molecules secreted by fungi has revealed the presence of specific branched undecanes. In the pathogenic yeast Candida glabrata, a comparative analysis of its secretome identified 2,5-dimethylundecane (B103357) as a specific metabolite. mdpi.comnih.gov This compound was detected when the fungus was grown in various media, suggesting its role as a consistent part of the yeast's metabolic output. mdpi.comnih.gov The identification of such specific volatile organic compounds (VOCs) is crucial for understanding the metabolism and potential virulence factors of pathogenic fungi. mdpi.comnih.govacs.org

Similarly, studies on the Chinese caterpillar mushroom, Ophiocordyceps sinensis, have identified a wide array of volatile components. Among the 120 compounds identified from various products of O. sinensis and its host, alkanes were a major group. nih.govresearchgate.net Specifically, 2,3-dimethylundecane (B102400) was noted as one of the dominant alkane compounds in these samples. researchgate.net The volatile profiles of O. sinensis are of interest due to their potential antifungal properties against soil-borne plant pathogens. nih.govbegellhouse.com

Table 1: Branched Undecanes Identified in Fungal Systems

| Compound | Fungal Species | Reference |

|---|---|---|

| 2,5-Dimethylundecane | Candida glabrata | mdpi.comnih.gov |

| 2,3-Dimethylundecane | Ophiocordyceps sinensis | researchgate.net |

The ability to synthesize hydrocarbons is widespread among various microorganisms, including bacteria, yeasts, and fungi. unl.ptresearchgate.net Aliphatic hydrocarbons, including branched alkanes, are generally believed to be derived from fatty acids. researchgate.net Two primary pathways for the biosynthesis of straight-chain hydrocarbons have been extensively discussed: the "elongation-decarboxylation" pathway and the "head-to-head condensation" pathway. unl.ptresearchgate.net

In the elongation-decarboxylation pathway, fatty acids are first converted to aldehydes by fatty acyl-CoA reductase and then decarbonylated to form hydrocarbons. researchgate.net The biosynthesis of branched-chain alkanes involves the use of branched-chain fatty acid precursors. nih.gov These precursors can be initiated by branched-chain α-keto acids. frontiersin.org Genetic and biochemical studies have identified several pathways for microbial alkane biosynthesis, all originating from fatty acid metabolism. frontiersin.org While the precise enzymatic steps leading to specific branched alkanes like 4,5-dimethylundecane are still under investigation, the foundational pathways involving fatty acid metabolism are well-established. frontiersin.orgnih.gov

Presence in Plant Extracts and Natural Products

Branched alkanes are integral components of the complex mixture of volatile organic compounds found in various plant species. They are present in different parts of the plant, from leaves to roots, and contribute to the plant's chemical profile.

The analysis of volatile compounds from plant extracts often reveals a diverse range of hydrocarbons. For instance, a study on the ethanolic extracts of Philodendron heleniae, a plant native to the Ecuadorian Amazon, identified 4,5-dimethylundecane as one of the volatile constituents. nih.gov Other research has identified various dimethylundecane isomers in different plant extracts, such as 2,7-dimethylundecane (B102349) in Andrographis paniculata and Boerhavia diffusa, and 2,5-dimethylundecane in Ludwigia stolonifera. biochemjournal.comacs.org

The soursop fruit, Annona muricata, is known for its pleasant and distinctive aroma, which is attributed to a complex mixture of volatile compounds. actahort.org Analyses of soursop pulp have identified a large number of volatiles, including esters, terpenes, aldehydes, and alkanes. actahort.orgashs.org While specific studies on A. muricata have detailed many of its volatile components, the presence of 4,5-dimethylundecane has not been explicitly reported in the available literature, which highlights the vast chemical diversity and the potential for new discoveries in plant volatile profiles. actahort.orgashs.orgtandfonline.comresearchgate.netnih.gov

Table 2: Dimethylundecane Isomers Identified in Plant Extracts

| Compound | Plant Species | Reference |

|---|---|---|

| 4,5-Dimethylundecane | Philodendron heleniae | nih.gov |

| 2,7-Dimethylundecane | Andrographis paniculata, Boerhavia diffusa | biochemjournal.com |

| 2,5-Dimethylundecane | Ludwigia stolonifera | acs.org |

Plant-derived alkanes, which are major components of the cuticular wax layer on leaves and other aerial parts, play crucial physiological and ecological roles. science.govcambridge.org This waxy layer serves as a protective barrier against various environmental stresses, including water loss, UV radiation, and pathogen attack. copernicus.org

The composition of these n-alkanes, including their chain length and branching patterns, can vary between plant species and even different parts of the same plant. cambridge.org This specificity makes them useful as biomarkers in paleoenvironmental reconstructions, helping to determine past vegetation types. science.govcopernicus.orguea.ac.uk Ecologically, these hydrocarbons can mediate interactions between plants and other organisms. For example, the volatile profiles of plants, which include alkanes, can act as attractants or repellents for insects. researchgate.net The alkanes present in the cuticular wax of insects themselves are also important for chemical communication and preventing desiccation. cambridge.org Furthermore, the degradation of plant-derived alkanes in the soil by microorganisms is a key process in the carbon cycle. copernicus.orgresearchgate.net

Occurrence in Animal Products (e.g., milk)

Branched-chain hydrocarbons are also found in various animal products, originating from either the animal's diet, its metabolism, or the metabolic activity of its associated microflora.

An analysis of the hydrocarbon fraction of goats' milk revealed a complex mixture of compounds, including a series of branched-chain hydrocarbons. nih.gov While specific isomers of dimethylundecane were not individually identified in this particular study, their presence within this class of compounds is plausible. The composition of milk hydrocarbons in goats was found to be more complex than that of cows' milk. nih.gov

The primary source of odd and branched-chain fatty acids (OBCFAs) in ruminant milk is the microbial population in the rumen. nih.govmdpi.comresearchgate.net These fatty acids, synthesized by rumen bacteria, are then absorbed by the animal and can be incorporated into milk fat. researchgate.net Branched-chain fatty acids can also be synthesized de novo in the mammary gland from branched-chain precursors. mdpi.com Although the direct pathway from these fatty acids to branched alkanes in milk is not fully elucidated, the microbial origin of the precursors is a key factor. The concentration of branched-chain fatty acids in milk fat is typically around 2% of the total fatty acids. wur.nl

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3-Dimethylundecane |

| 2,5-Dimethylundecane |

| 2,7-Dimethylundecane |

Role as Putative Human Metabolites

Direct evidence identifying 4,5-Dimethylundecane as a human metabolite is not available in the current body of scientific literature. The Human Metabolome Database (HMDB), a comprehensive resource of small molecule metabolites found in the human body, contains information on undecane (B72203) but does not list 4,5-Dimethylundecane as a known human metabolite. hmdb.cahmdb.ca

However, the broader class of compounds to which 4,5-Dimethylundecane belongs, branched-chain alkanes, has been detected in human breath. nih.govescholarship.org These volatile organic compounds (VOCs) are generally considered to be by-products of metabolic processes, particularly lipid peroxidation, where oxidative stress leads to the degradation of lipids in cell membranes. escholarship.org The analysis of VOCs in exhaled breath is an active area of research for the non-invasive diagnosis and monitoring of various diseases. nih.govnih.govmednexus.org While it is plausible that 4,5-Dimethylundecane could be a minor component of the complex mixture of VOCs in human breath, specific studies confirming its presence and biological significance are lacking.

For context, other isomers of dimethylundecane have been identified in natural sources. For instance, 4,7-Dimethylundecane has been reported in Nicotiana tabacum (tobacco) and Allium cepa (onion). nih.govthegoodscentscompany.com Similarly, 4,6-dimethylundecane (B91011) has been found in the flower absolute of Michelia alba and Haplopappus berterii. thegoodscentscompany.com However, the presence of these isomers in plants does not directly imply their role as endogenous metabolites in humans.

Conclusions and Future Research Directions

Current Gaps in Comprehensive Understanding of 4,5-Dimethylundecane Chemistry

Despite its definitive structure, a comprehensive chemical profile of 4,5-dimethylundecane remains incomplete. The primary gaps in knowledge include:

Stereospecific Synthesis and Characterization: 4,5-Dimethylundecane possesses two chiral centers at the C4 and C5 positions, meaning it can exist as four distinct stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). Current literature often refers to the compound without specifying its stereochemistry, treating it as a racemic or diastereomeric mixture. There is a significant lack of research into the stereoselective synthesis of each individual isomer. Developing synthetic pathways to isolate these stereoisomers is crucial, as their physical properties (e.g., melting point, boiling point, optical rotation) and biological activities could differ significantly.

Reaction Mechanisms and Kinetics: Detailed mechanistic studies of reactions involving 4,5-dimethylundecane are sparse. While general alkane reactions (e.g., combustion, free-radical halogenation) are understood, the influence of the specific branching at the 4- and 5-positions on reaction rates, product distributions, and transition state energies is not well-documented. For instance, understanding its oxidation and pyrolysis pathways is essential for its potential use in fuels and lubricants.

Spectroscopic and Physicochemical Database: While basic data exists, a comprehensive and validated database for all four stereoisomers is needed. nih.gov This includes advanced spectroscopic data (e.g., 2D-NMR, vibrational circular dichroism) that could definitively distinguish the isomers. Furthermore, experimental data on properties like viscosity, surface tension, and heat capacity as a function of temperature and pressure are limited, hindering its application in materials science and engineering. nih.gov

Potential for Novel Applications in Chemical Synthesis and Materials Science

The unique branched structure of 4,5-dimethylundecane suggests its potential utility in several advanced applications:

Advanced Lubricants and Flow Modifiers: Branched alkanes are known to be valuable components in lubricants and fuels. chembk.com The specific branching of 4,5-dimethylundecane could impart desirable viscosity and flow properties at low temperatures, making it a candidate for specialty lubricants or as an additive to improve the cold-flow properties of fuels and oils. Research into its performance characteristics compared to other C13 isomers is warranted.

Precursor for Functionalized Materials: The undecane (B72203) backbone with its two methyl groups can serve as a scaffold for further chemical modification. Selective functionalization of the chain could lead to the synthesis of novel surfactants, corrosion inhibitors, or monomers for specialty polymers. For example, terminal oxidation could produce dicarboxylic acids useful in polyester (B1180765) or polyamide synthesis. kemdiktisaintek.go.id

Phase-Change Materials (PCMs): Alkanes are often used as PCMs for thermal energy storage. The branching in 4,5-dimethylundecane influences its melting point and latent heat of fusion. Investigating its thermal properties could reveal its suitability for specific PCM applications, potentially offering advantages in melting range or stability over linear alkanes.

Directions for Enhanced Computational Predictive Models for Branched Hydrocarbons

Computational chemistry offers a powerful tool for predicting the properties of molecules, but accurately modeling branched alkanes like 4,5-dimethylundecane remains a challenge. Future efforts should focus on:

Improving Force Fields: Standard molecular mechanics force fields may not always accurately capture the subtle conformational energies and intermolecular interactions of branched alkanes. Developing and validating more refined force fields, specifically parameterized for such structures, would improve the accuracy of molecular dynamics simulations predicting properties like density, viscosity, and diffusion coefficients. cam.ac.uk

Quantitative Structure-Property Relationship (QSPR) Models: By correlating structural descriptors with experimental data, QSPR models can predict the properties of uncharacterized compounds. scirp.orgmdpi.com A systematic study of a series of dimethyl-branched alkanes, including 4,5-dimethylundecane, would provide the necessary data to build robust QSPR models for predicting boiling points, flash points, and retention indices. mdpi.com This would accelerate the screening of candidates for various applications without requiring extensive experimental synthesis and testing.

Modeling Reaction Pathways: Quantum mechanical calculations can elucidate reaction mechanisms and predict kinetic parameters. scirp.org Applying these methods to the combustion and atmospheric oxidation of 4,5-dimethylundecane would provide valuable insights into its environmental fate and performance as a fuel component. Such models can help predict soot formation and the generation of volatile organic compounds.

Table 1: Comparison of Known and Target Data for Computational Modeling

| Property | Current Status for 4,5-Dimethylundecane | Future Research Goal |

| Stereoisomer-Specific Properties | Primarily available for mixtures. nih.gov | Experimentally determine and computationally predict boiling point, density, and viscosity for each of the four stereoisomers. |

| Combustion Kinetics | Inferred from general alkane models. | Develop a detailed kinetic model for 4,5-dimethylundecane pyrolysis and oxidation, validated by shock tube or flow reactor experiments. |

| Solvation Properties | Limited experimental data; some calculated descriptors exist. mdpi.com | Measure and predict partition coefficients in various solvent systems to inform its use in extraction processes and its environmental distribution. |

Interdisciplinary Research Opportunities in Environmental and Biological Sciences

The interactions of 4,5-dimethylundecane with biological and environmental systems present fertile ground for interdisciplinary research.

Biodegradation Pathways: Branched alkanes are generally more resistant to microbial degradation than their linear counterparts. uni-greifswald.de Studying the biodegradation of 4,5-dimethylundecane by various microorganisms is crucial for environmental risk assessment. Research has shown that some bacteria can degrade branched alkanes, often via pathways involving fumarate (B1241708) addition under anaerobic conditions or oxidation via cytochrome P450 enzymes. kemdiktisaintek.go.idnih.gov Identifying the specific enzymes and genetic pathways responsible for its breakdown could lead to bioremediation strategies for hydrocarbon-contaminated sites.

Insect Semiochemicals and Allelochemicals: Many dimethyl-branched alkanes function as semiochemicals (pheromones) in insects, mediating behaviors like aggregation and mating. jaydevchemicals.comalfa-chemistry.com While 4,5-dimethylundecane has not been definitively identified as a key pheromone, its structural similarity to known signaling molecules suggests it could play a role in insect communication. alfa-chemistry.com For example, isomers of dimethylundecane have been identified as volatile organic compounds in various contexts, from food packaging to plant extracts. frontiersin.orgresearchgate.net Screening for its presence and behavioral effects in various insect species could uncover novel applications in pest management.

Biomarker Research: Volatile organic compounds (VOCs) in exhaled breath are being explored as non-invasive biomarkers for diseases. Dimethylalkanes have been detected in human breath, and their concentrations can be associated with certain conditions or exposures. owlstonemedical.com Investigating the potential presence of 4,5-dimethylundecane as a VOC could link it to metabolic processes, environmental exposures, or specific disease states, opening new avenues in medical diagnostics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethylundecane, and how can researchers optimize yield and purity?

- Methodological Answer :

- Alkylation and Cross-Coupling : Utilize alkylation of shorter-chain alkanes with methyl halides or cross-coupling reactions using transition-metal catalysts (e.g., palladium). Optimization involves varying reaction temperatures (80–120°C), solvent polarity (e.g., hexane vs. toluene), and catalyst loading (0.5–2 mol%) .

- Purification : Employ fractional distillation or preparative gas chromatography (GC) to isolate isomers. Confirmation of purity can be achieved via GC-MS with reference to NIST spectral libraries .

- Yield Improvement : Conduct kinetic studies to identify rate-limiting steps and adjust stoichiometry of reagents (e.g., excess methylating agents).

Q. How can researchers structurally characterize 4,5-Dimethylundecane using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Acquire H and C NMR spectra. For branched alkanes, DEPT-135 and HSQC experiments help assign methyl group positions. Compare chemical shifts with NIST data for 4,7-Dimethylundecane (δ 0.8–1.5 ppm for methyl protons) .

- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks at m/z 184 (CH) and fragmentation patterns (e.g., loss of methyl groups) .

- Infrared Spectroscopy : Identify C-H stretching modes (2850–2960 cm) and bending vibrations for methyl branches (1380–1460 cm) .

Q. What safety protocols are critical when handling 4,5-Dimethylundecane in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if vapor concentrations exceed 50 ppm .

- Ventilation : Conduct experiments in fume hoods with airflow ≥100 ft/min. Monitor airborne concentrations using photoionization detectors (PID) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under OSHA 1910.134 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 4,5-Dimethylundecane isomers?

- Methodological Answer :

- Isomer-Specific Analysis : Compare retention times in GC-MS with authentic standards (e.g., 4,4- or 4,7-Dimethylundecane). Use chiral columns to separate enantiomers if applicable .

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental data. Cross-reference with NIST Chemistry WebBook entries .

- Collaborative Verification : Share raw data with third-party labs for reproducibility checks, focusing on integration errors in chromatograms or peak misassignments in NMR .

Q. What ecological impacts should be considered when studying 4,5-Dimethylundecane in soil systems?

- Methodological Answer :

- Biodegradation Assays : Conduct soil microcosm experiments with C-labeled 4,5-Dimethylundecane to track mineralization rates. Monitor CO evolution over 28 days .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC). Compare with structurally similar alkanes (e.g., 2,3-Dimethylundecane) .

- Column Leaching Studies : Simulate rainfall to evaluate mobility in soil columns. Analyze leachates via GC-FID for parent compound and metabolites .

Q. What computational approaches best model the conformational stability of 4,5-Dimethylundecane?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate rotational barriers of methyl groups using AMBER or CHARMM force fields. Calculate energy minima for staggered vs. eclipsed conformers .

- Quantum Mechanics : Apply Møller-Plesset perturbation theory (MP2) to predict torsional angles and compare with crystallographic data (if available) .

- Thermodynamic Properties : Estimate Gibbs free energy changes (ΔG) for isomerization using Gaussian09 at the CCSD(T)/cc-pVTZ level .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。